COX-2/COX-1 Selectivity Ratio of the Pyrrolo[3,4-d]pyridazinone Scaffold vs. Meloxicam
Every examined derivative of pyrrolo[3,4-d]pyridazinone demonstrated better inhibitory activity towards COX-2 and a superior COX-2/COX-1 selectivity ratio compared to the reference drug meloxicam [1]. This class-level observation establishes that the pyrrolo[3,4-d]pyridazinone core, which 4,5,7-trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one shares, provides a selectivity advantage over the widely used clinical NSAID comparator. Although the exact selectivity index for this specific compound has not been published in isolation, the consistent superiority of the scaffold over meloxicam provides a strong class-level inference for procurement decisions in anti-inflammatory drug discovery programs.
| Evidence Dimension | COX-2/COX-1 selectivity ratio |
|---|---|
| Target Compound Data | Selectivity index not individually published; scaffold class consistently superior to meloxicam [1] |
| Comparator Or Baseline | Meloxicam (reference COX-2 preferential NSAID) |
| Quantified Difference | Superior COX-2/COX-1 selectivity ratio for all examined pyrrolo[3,4-d]pyridazinone derivatives vs. meloxicam (class-level). Exact fold-difference not specified in abstract; full data in primary paper. |
| Conditions | In vitro COX-1 and COX-2 enzymatic inhibition assays (Szczukowski et al., Bioorg Chem, 2020) |
Why This Matters
For procurement in anti-inflammatory drug discovery, selecting a scaffold with class-wide COX-2 selectivity superiority over meloxicam reduces the risk of gastrointestinal toxicity associated with COX-1 inhibition.
- [1] Szczukowski Ł, Redzicka A, Wiatrak B, Krzyżak E, Marciniak A, Gębczak K, Gębarowski T, Świątek P. Design, synthesis, biological evaluation and in silico studies of novel pyrrolo[3,4-d]pyridazinone derivatives with promising anti-inflammatory and antioxidant activity. Bioorg Chem. 2020;102:104035. View Source
